

# Spectroscopic Profile of Nostoxanthin: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Nostoxanthin*

Cat. No.: *B1256873*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **nostoxanthin**, a xanthophyll carotenoid with significant interest in various research and development fields. This document compiles essential data from Ultraviolet-Visible (UV-Vis) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS), presented in a clear and accessible format. Detailed experimental protocols are provided to facilitate the replication and validation of these findings.

## Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the UV-Vis, MS, and NMR analysis of **nostoxanthin** and its derivatives.

### UV-Visible Spectroscopy Data

The UV-Vis absorption maxima for **nostoxanthin** are characteristic of its polyene chain, which is responsible for its yellow color.

Solvent System	$\lambda_{\text{max}}$ (nm)	Reference
Not Specified	427, 452, 480	<a href="#">[1]</a> <a href="#">[2]</a>
Methanol	450, 480	<a href="#">[3]</a>
Not Specified	452, 480	

## Mass Spectrometry Data

Mass spectrometry data confirms the molecular weight and elemental composition of **nostoxanthin**. The fragmentation pattern provides further structural insights.

Ionization Mode	Mass-to-Charge Ratio (m/z)	Interpretation	Reference
ESI	600.5098	[M] <sup>+</sup>	<a href="#">[4]</a> <a href="#">[5]</a>
ESI	601.5208	[M+H] <sup>+</sup>	<a href="#">[4]</a> <a href="#">[5]</a>
ESI	600.4243	[M+H] <sup>+</sup>	<a href="#">[6]</a>
ESI	583.4109	[M+H-18] <sup>+</sup>	<a href="#">[6]</a>

## Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy is a powerful tool for the complete structural elucidation of complex organic molecules like **nostoxanthin**.

The following table presents the <sup>1</sup>H NMR chemical shifts for **nostoxanthin**.

Proton	Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-2, 2'	3.42	d	10
H-3, 3'	3.73	m	
H-4, 4'	1.55 (ax), 2.30 (eq)	m	
H-7, 7'	6.2-6.7	m	
H-8, 8'	6.2-6.7	m	
H-10, 10'	6.2-6.7	m	
H-11, 11'	6.2-6.7	m	
H-12, 12'	6.2-6.7	m	
H-14, 14'	6.2-6.7	m	
H-15, 15'	6.2-6.7	m	
Me-16, 16'	1.08	s	
Me-17, 17'	1.15	s	
Me-18, 18'	1.75	s	
Me-19, 19'	1.98	s	
Me-20, 20'	1.98	s	

While a complete  $^{13}\text{C}$  NMR dataset for **nostoxanthin** was not readily available in the reviewed literature, the following table provides the  $^{13}\text{C}$  NMR chemical shifts for the closely related derivative, (2R,3R,2'R,3'R)-**Nostoxanthin** 3-sulfate[7]. This data provides valuable insight into the carbon skeleton of **nostoxanthin**.

Carbon	Chemical Shift ( $\delta$ , ppm)	Multiplicity
C-18	13.5	q
C-18'	20.5	q
C-4'	38.1	t
C-1, 1'	41.1, 41.9	s
C-3	73.9	d
C-3'	76.0	d
C-2'	76.8	d
C-2	77.0	d
Olefinic C	122.5 - 142.2	d, s
C-6	162.1	s
C-4	198.5	s
Me	12.0, 12.21, 12.23, 12.3, 19.8, 21.1, 25.2, 25.4	q

## Experimental Protocols

The following sections detail the general methodologies for obtaining the spectroscopic data presented above. These protocols are synthesized from various sources and represent common practices for the analysis of carotenoids.

### UV-Visible Spectroscopy

Objective: To determine the absorption maxima ( $\lambda_{\text{max}}$ ) of **nostoxanthin**.

Methodology:

- **Sample Preparation:** A purified sample of **nostoxanthin** is dissolved in a suitable spectroscopic grade solvent (e.g., methanol, ethanol, or chloroform) to a concentration that yields an absorbance reading between 0.2 and 0.8.

- Instrumentation: A double-beam UV-Vis spectrophotometer is used.
- Data Acquisition: The spectrophotometer is blanked with the solvent used for sample preparation. The absorbance spectrum is then recorded over a wavelength range of 200-800 nm.
- Data Analysis: The wavelengths of maximum absorbance ( $\lambda_{\text{max}}$ ) are identified from the resulting spectrum.

## Mass Spectrometry

Objective: To determine the molecular weight, elemental composition, and fragmentation pattern of **nostoxanthin**.

Methodology:

- Sample Preparation: A purified sample of **nostoxanthin** is dissolved in a suitable solvent (e.g., methanol, acetonitrile) compatible with the chosen ionization method.
- Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled to a liquid chromatography system (LC-MS) is typically used. Electrospray ionization (ESI) is a common ionization technique for carotenoids.
- Data Acquisition: The sample is introduced into the mass spectrometer. For structural confirmation, tandem mass spectrometry (MS/MS) experiments are performed by selecting the molecular ion and subjecting it to collision-induced dissociation (CID).
- Data Analysis: The mass-to-charge ratio ( $m/z$ ) of the molecular ion is used to determine the molecular weight. The exact mass measurement allows for the determination of the elemental formula. The fragmentation pattern observed in the MS/MS spectrum provides information about the structure of the molecule.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

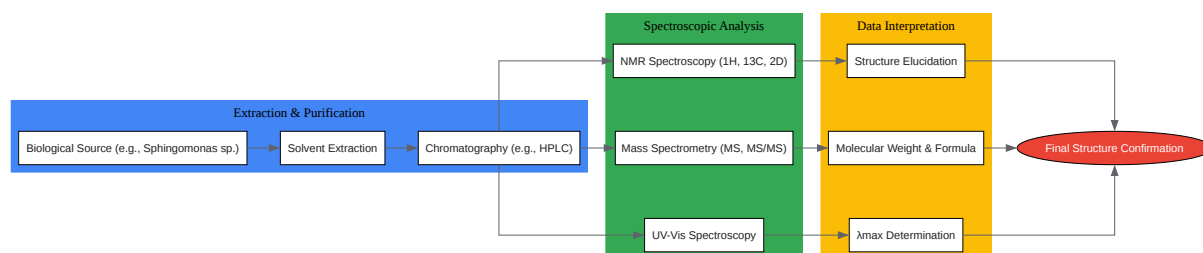
Objective: To obtain detailed structural information, including the connectivity of atoms and stereochemistry, of **nostoxanthin**.

Methodology:

- **Sample Preparation:** A purified sample of **nostoxanthin** (typically 1-10 mg for  $^1\text{H}$  NMR and 10-50 mg for  $^{13}\text{C}$  NMR) is dissolved in a deuterated solvent (e.g., chloroform-d,  $\text{CDCl}_3$ ). It is crucial to use a high-purity solvent to avoid interfering signals.
- **Instrumentation:** A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
- **Data Acquisition:** A series of NMR experiments are performed, including:
  - $^1\text{H}$  NMR: To identify the different types of protons and their relative numbers.
  - $^{13}\text{C}$  NMR: To identify the different types of carbon atoms.
  - 2D NMR (e.g., COSY, HSQC, HMBC): To determine the connectivity between protons and carbons, which is essential for assigning the signals and confirming the structure.
- **Data Analysis:** The chemical shifts ( $\delta$ ), coupling constants ( $J$ ), and correlations observed in the 1D and 2D NMR spectra are analyzed to elucidate the complete structure of **nostoxanthin**.

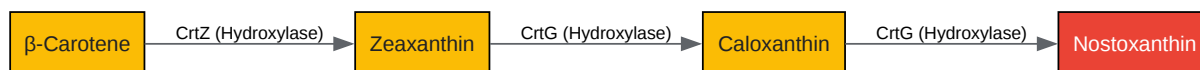
## Workflow and Pathway Visualizations

The following diagrams, generated using Graphviz, illustrate key processes related to the spectroscopic analysis of **nostoxanthin**.



[Click to download full resolution via product page](#)

Caption: General workflow for the spectroscopic analysis of **Nostoxanthin**.



[Click to download full resolution via product page](#)

Caption: Simplified biosynthetic pathway of **Nostoxanthin** from β-Carotene.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Cloning and Characterization of Genes Involved in Nostoxanthin Biosynthesis of *Sphingomonas elodea* ATCC 31461 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Nostoxanthin Biosynthesis by *Sphingomonas* Species (COS14-R2): Isolation, Identification, and Optimization of Culture Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. d-nb.info [d-nb.info]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | A nostoxanthin-producing bacterium, *Sphingomonas nostoxanthinifaciens* sp. nov., alleviates the salt stress of *Arabidopsis* seedlings by scavenging of reactive oxygen species [frontiersin.org]
- 7. tandfonline.com [tandfonline.com]
- To cite this document: BenchChem. [Spectroscopic Profile of Nostoxanthin: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1256873#spectroscopic-data-of-nostoxanthin-uv-vis-nmr-ms]

---

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)



# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)